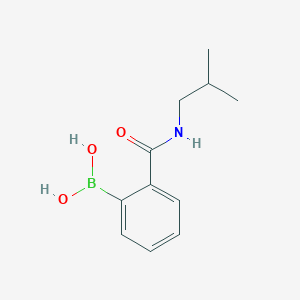
(2-t-Butoxyphenyl)Zinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-t-Butoxyphenyl)Zinc bromide is an organozinc compound that has gained attention in the field of organic synthesis. This compound is characterized by the presence of a zinc atom bonded to a bromine atom and a phenyl group substituted with a tert-butoxy group. The molecular formula of this compound is C10H13BrOZn, and it is commonly used as a reagent in various chemical reactions due to its unique reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-t-Butoxyphenyl)Zinc bromide typically involves the reaction of 2-t-Butoxyphenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:
2-t-Butoxyphenyl bromide+Zn→(2-t-Butoxyphenyl)Zinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining the purity of the compound.
化学反应分析
Types of Reactions
(2-t-Butoxyphenyl)Zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromine bond is cleaved, and the phenyl group is transferred to another molecule.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Solvents: Tetrahydrofuran (THF), diethyl ether
Catalysts: Palladium-based catalysts for coupling reactions
Conditions: Inert atmosphere, controlled temperature
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.
科学研究应用
(2-t-Butoxyphenyl)Zinc bromide has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is used in the preparation of functional materials and polymers.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions.
作用机制
The mechanism of action of (2-t-Butoxyphenyl)Zinc bromide involves the transfer of the phenyl group to a target molecule. The zinc atom acts as a Lewis acid, facilitating the cleavage of the zinc-bromine bond and the subsequent transfer of the phenyl group. This process is often catalyzed by palladium or other transition metals, which help in the activation of the reactants and the formation of the desired products.
相似化合物的比较
Similar Compounds
- (2,4-di-tert-butoxyphenyl)Zinc bromide
- Zinc bromide
- Zinc chloride
Uniqueness
(2-t-Butoxyphenyl)Zinc bromide is unique due to the presence of the tert-butoxy group, which imparts steric hindrance and influences the reactivity of the compound. This makes it particularly useful in selective reactions where control over the reaction pathway is desired. Compared to other zinc halides, this compound offers distinct advantages in terms of reactivity and selectivity in organic synthesis.
属性
分子式 |
C10H13BrOZn |
|---|---|
分子量 |
294.5 g/mol |
IUPAC 名称 |
bromozinc(1+);(2-methylpropan-2-yl)oxybenzene |
InChI |
InChI=1S/C10H13O.BrH.Zn/c1-10(2,3)11-9-7-5-4-6-8-9;;/h4-7H,1-3H3;1H;/q-1;;+2/p-1 |
InChI 键 |
ORMGUHGRNNTZDC-UHFFFAOYSA-M |
规范 SMILES |
CC(C)(C)OC1=CC=CC=[C-]1.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(1H-benzimidazol-2-ylsulfanyl)-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B14887257.png)
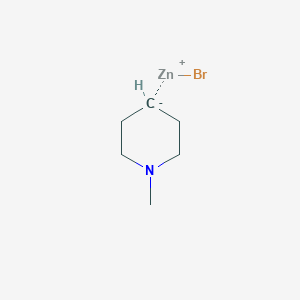
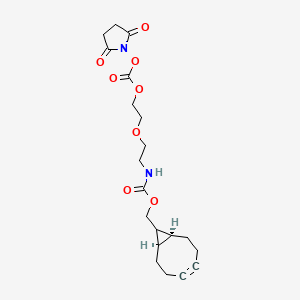
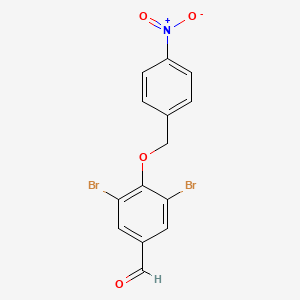
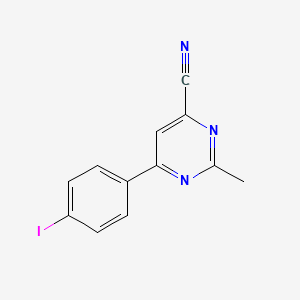
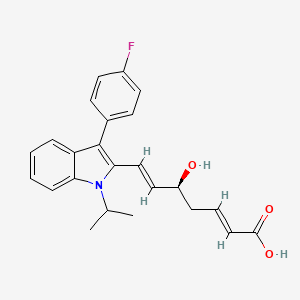
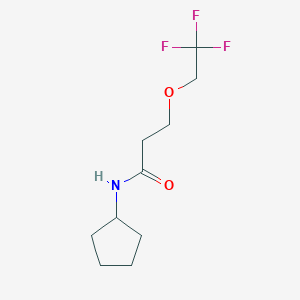
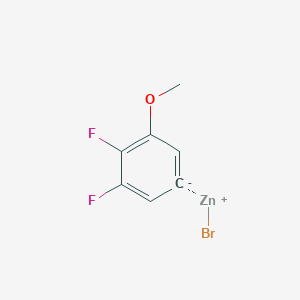
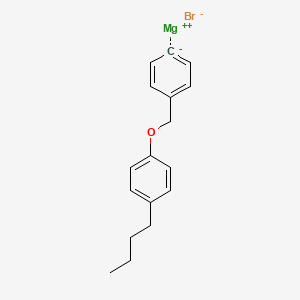
![Spiro[3.5]nonan-5-ol](/img/structure/B14887316.png)
![2-[(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B14887318.png)
![(R)-2-((6-(3-Aminopiperidin-1-yl)-1',3-dimethyl-2,2',4,6'-tetraoxo-1',3,4,6'-tetrahydro-2H-[1,4'-bipyrimidin]-3'(2'H)-yl)methyl)-4-fluorobenzonitrile](/img/structure/B14887326.png)
